Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate

Overview

Description

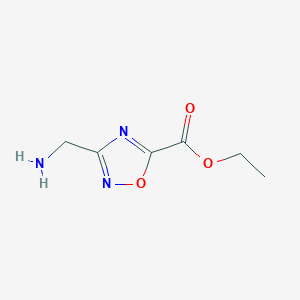

Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the following structural formula:

CH3CH2NHC(O)N(CH2CO2Et)

This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. The presence of the carboxylate group makes it an ester derivative.

Preparation Methods

Synthetic Routes::

Aminomethylation of Ethyl Glyoxylate:

- While there isn’t a specific industrial-scale production method dedicated to this compound, it can be synthesized in the laboratory using the methods described above.

Chemical Reactions Analysis

Reactions::

Oxidation and Reduction:

Substitution Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- If used as a drug candidate, it may interact with cellular targets (e.g., enzymes, receptors) through non-covalent interactions (hydrogen bonding, π-π stacking).

Comparison with Similar Compounds

- Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its oxadiazole ring and ester functionality.

- Similar Compounds:

3-Aminomethylpyridine: (CAS: 3731-52-0) : Contains an aminomethyl group attached to a pyridine ring.

Pinacol boronic esters: : Used in Suzuki–Miyaura coupling reactions, but structurally different.

Biological Activity

Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They have been recognized for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The unique structural features of oxadiazoles allow for various modifications that can enhance their biological efficacy.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that compounds in the oxadiazole class may function through:

- Enzyme Inhibition : Many oxadiazole derivatives inhibit specific enzymes involved in critical biological pathways.

- Membrane Disruption : Some studies suggest that these compounds can disrupt cellular membranes, leading to cell death in pathogenic organisms.

- Nucleic Acid Interaction : Oxadiazoles may bind to DNA or RNA, interfering with replication and transcription processes.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and multidrug-resistant strains like Enterococcus faecium .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Enterococcus faecium | High |

| Clostridioides difficile | Moderate |

Anticancer Activity

The compound has also shown promise as an anticancer agent. A recent review indicated that derivatives of 1,2,4-oxadiazoles possess potent activity against various cancer cell lines. Notably, SAR studies revealed that modifications at specific positions on the oxadiazole ring can significantly enhance anticancer efficacy .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Lung Adenocarcinoma | 85.0 |

| Human Melanoma | 78.0 |

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that the presence of specific functional groups is crucial for enhancing its biological activity. Key findings include:

- Aminomethyl Group : Essential for antimicrobial activity.

- Carboxylate Functionality : Influences solubility and bioavailability.

- Substituents on the Oxadiazole Ring : Modifications can lead to improved potency against specific targets.

Case Studies

Several case studies illustrate the potential of this compound in clinical applications:

- Antimicrobial Development : A study modified oxadiazole derivatives to improve their permeability and target specific gastrointestinal pathogens while maintaining antimicrobial activity .

- Cancer Treatment Trials : Clinical trials are underway to evaluate the effectiveness of oxadiazole derivatives in treating resistant cancer types .

Properties

IUPAC Name |

ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVIWRMPHKAXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219358 | |

| Record name | Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732982-68-2 | |

| Record name | Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=732982-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.